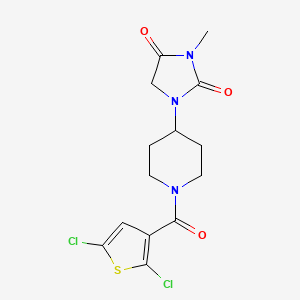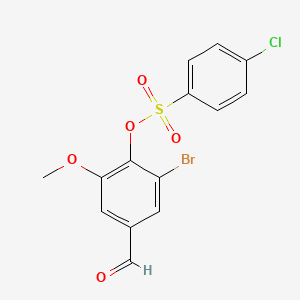
1-(1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H15Cl2N3O3S and its molecular weight is 376.25. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Molecular Interactions
The compound under discussion is structurally related to various synthesized molecules that have been studied for their distinct properties and interactions. For instance, Li et al. (2005) explored the structures of similar molecules, noting the dihedral angles between aromatic rings and distances between atoms, which play a crucial role in their molecular interactions and stability. Such structural analyses are crucial in understanding the behavior of these compounds in various applications, such as material science or pharmacology (Li et al., 2005).
Antimicrobial Applications
Compounds structurally related to 1-(1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione have been investigated for their antimicrobial properties. For example, Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones, which demonstrated significant antibacterial activity against gram-positive bacteria and notable antifungal activity. Such findings suggest potential applications of these compounds in developing new antimicrobial agents (Prakash et al., 2011).
Synthesis and Characterization
The synthesis and characterization of structurally related compounds have been extensively studied, providing insights into their potential applications. For instance, Unkovskii et al. (1994) synthesized piperidine-4-spiro-5′-imidazolidine-2′, 4′-diones and analyzed their spatial structure through NMR data. Such studies are fundamental in pharmaceutical research and the development of new compounds with therapeutic potential (Unkovskii et al., 1994).
Electrophysiological Studies
Electrochemical studies on similar compounds have provided valuable insights into their potential applications in fields like neurology and cardiology. Nosheen et al. (2012) examined the electrochemical behavior of new hydantoin derivatives, which could have implications for understanding the electrophysiological properties of related compounds, including the one (Nosheen et al., 2012).
Propriétés
IUPAC Name |
1-[1-(2,5-dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O3S/c1-17-11(20)7-19(14(17)22)8-2-4-18(5-3-8)13(21)9-6-10(15)23-12(9)16/h6,8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBGKFSNGFVNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550879.png)


![N-(3-{[7-methyl-3-(morpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2550883.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2550884.png)
![3-acetyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2550886.png)


![(E)-4-(Dimethylamino)-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]but-2-enamide](/img/structure/B2550892.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2550900.png)